
2-tert-Butyl 8-methyl 3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate
Descripción general
Descripción
2-tert-Butyl 8-methyl 3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TMB-8 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Aplicaciones Científicas De Investigación
Chemical Reagent in Synthesis
2-tert-Butyl 8-methyl 3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate and its derivatives have been studied for their use as chemical reagents in various synthetic processes. For instance, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is described as a tert-butoxycarbonylation reagent for substrates containing acidic protons such as phenols, and aromatic and aliphatic amine hydrochlorides, without the need for a base. This reaction is highlighted for its high yield and chemoselectivity under mild conditions (Saito et al., 2006). Similarly, another study elaborates on BBDI's efficiency in tert-butoxycarbonylation of both aromatic and aliphatic amines and phenols, emphasizing its high yield and chemoselectivity in the absence of a base (Ouchi et al., 2002).
Synthesis of Heterocycles
Further research has demonstrated the role of carbophilic Lewis acids in the synthesis of 1,2-dihydroisoquinolines through tandem nucleophilic addition and cyclization of 2-(1-alkynyl)arylaldimines. This method allows for the introduction of various nucleophiles at the C1 position of 1,2-dihydroisoquinolines, contributing to a concise and efficient synthesis pathway. Additionally, this method has been applied to the synthesis of 1H-isochromene derivatives, showcasing its versatility (Obika et al., 2007).
Antimicrobial Applications
In the realm of medical research, derivatives of 2-tert-Butyl 8-methyl 3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate have been explored for their antimicrobial properties. For instance, 5,7-Di(tert-butyl)-2-(8-methanesulfonyloxyquinolin-2-yl)-1,3-tropolone has been synthesized and analyzed for its structure, revealing potential for antimicrobial applications. X-ray diffraction studies confirmed its structure, and the compound exhibited strong intramolecular hydrogen bonding, which could be relevant for its bioactivity (Mikhailov et al., 2016).
Propiedades
IUPAC Name |
2-O-tert-butyl 8-O-methyl 3,4-dihydro-1H-isoquinoline-2,8-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-8-11-6-5-7-12(13(11)10-17)14(18)20-4/h5-7H,8-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPGWNRQDCAQCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl 8-methyl 3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B3111391.png)

![5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate](/img/structure/B3111409.png)
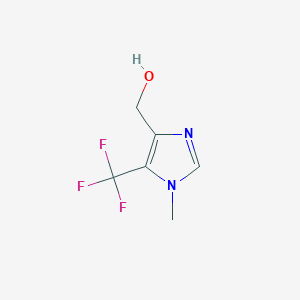
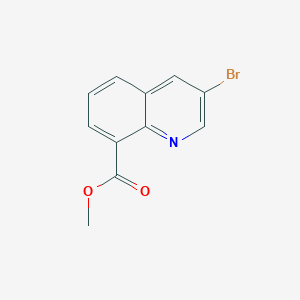

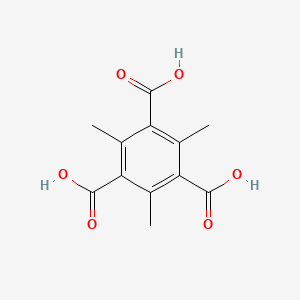
![3-Oxo-3-[5-(trifluoromethyl)-2-pyridinyl]propanenitrile](/img/structure/B3111433.png)
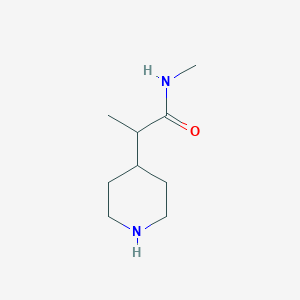
![2-{1-[(tert-Butoxy)carbonyl]piperidin-4-ylidene}propanoic acid](/img/structure/B3111449.png)

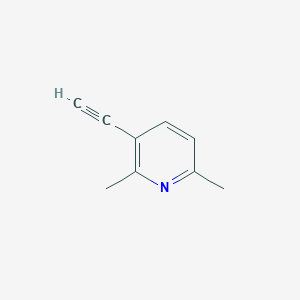
![Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3111487.png)
![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B3111488.png)